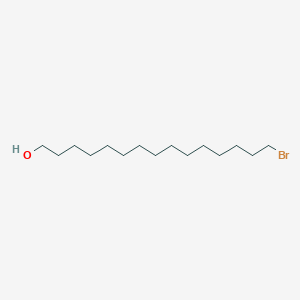15-Bromopentadecan-1-ol
CAS No.: 59101-27-8
Cat. No.: VC2327087
Molecular Formula: C15H31BrO
Molecular Weight: 307.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59101-27-8 |
|---|---|
| Molecular Formula | C15H31BrO |
| Molecular Weight | 307.31 g/mol |
| IUPAC Name | 15-bromopentadecan-1-ol |
| Standard InChI | InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 |
| Standard InChI Key | NFKUZUMZRQLYCW-UHFFFAOYSA-N |
| SMILES | C(CCCCCCCO)CCCCCCCBr |
| Canonical SMILES | C(CCCCCCCO)CCCCCCCBr |
Introduction
Chemical Identity and Structure
Molecular Formula and Properties
15-Bromopentadecan-1-ol is characterized by the molecular formula C₁₅H₃₁BrO with a molecular weight of 307.31 g/mol . The compound features a linear 15-carbon chain with a hydroxyl group at the first carbon position and a bromine atom at the terminal (15th) carbon position.
Structural Identifiers
The compound can be identified through several standardized chemical identifiers that uniquely represent its structure, as shown in Table 1.
Table 1: Chemical Identifiers of 15-Bromopentadecan-1-ol
Physical and Chemical Properties
Physical Properties
15-Bromopentadecan-1-ol possesses distinct physical properties that influence its behavior in chemical reactions and biological systems. Table 2 summarizes these properties.
Table 2: Physical Properties of 15-Bromopentadecan-1-ol
Chemical Behavior
The compound's chemical behavior is largely determined by its functional groups. The primary alcohol group at C1 can participate in oxidation reactions, while the bromine at C15 makes it amenable to nucleophilic substitution reactions. This dual functionality enables 15-bromopentadecan-1-ol to serve as a versatile intermediate in organic synthesis.
Synthesis Methods
Primary Synthetic Routes
Several methods have been developed for the synthesis of 15-bromopentadecan-1-ol, with two approaches being particularly noteworthy.
Hydrolysis and Reduction Pathway
One common synthetic route involves the hydrolysis of pentadecanolide with 48% hydrobromic acid in acetic acid to obtain 15-bromopentadecanoic acid. This acid is then reduced to 15-bromopentadecan-1-ol using a borane-tetrahydrofuran complex in tetrahydrofuran.
Direct Bromination
Another approach involves the direct bromination of pentadecan-1-ol or can be prepared from pentadecane-1,15-diol using aqueous hydrobromic acid in cyclohexane, with reported yields of approximately 75% .
Industrial Production
In industrial settings, the synthesis is optimized for higher yields and purity. The process typically involves large-scale reactors with precise control of reaction conditions to ensure the compound meets industrial standards for various applications.
Chemical Reactions
Types of Reactions
15-Bromopentadecan-1-ol can participate in various chemical reactions owing to its functional groups. Table 3 summarizes these reaction types and their products.
Table 3: Chemical Reactions of 15-Bromopentadecan-1-ol
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | 15-Bromopentadecanal, 15-Bromopentadecanoic acid |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Pentadecane, Pentadecan-1-ol |
| Substitution | Sodium cyanide, Sodium azide, Amines | 15-Cyanopentadecan-1-ol, 15-Azidopentadecan-1-ol, 15-Aminopentadecan-1-ol |
Application in Synthesis
The compound is used to produce other chemicals, such as 15-dimethylamino-pentadecan-1-ol. This reaction occurs at 85°C for 17 hours with a reported yield of approximately 96% .
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 15-bromopentadecan-1-ol. The compound has been found to exhibit significant anti-yeast activity, particularly against various strains of fungi. In a study examining extracts from Terminalia mantaly, this compound was identified as a major component contributing to its antifungal effects, showing an abundance of 13.67% in the extract.
Table 4: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Activity Type | MIC (µg/mL) |
|---|---|---|
| Candida albicans | Antifungal | 50 |
| Staphylococcus aureus | Antibacterial | 25 |
Mechanism of Action
-
Membrane Disruption: Long-chain fatty alcohols can integrate into microbial membranes, leading to increased permeability and cell death.
-
Metabolic Interference: In cancer cells, alterations in energy metabolism may trigger apoptotic pathways.
Applications and Research Significance
Use in Organic Synthesis
15-Bromopentadecan-1-ol serves as a valuable reagent in organic synthesis due to its dual functionality. It can be used as a building block for more complex molecules, particularly those requiring long-chain structures with specific functional groups at terminal positions.
Role in Medicinal Chemistry
The compound and its derivatives are being investigated for their potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development research, particularly as an inhibitor of specific enzymes.
Research Applications
15-Bromopentadecan-1-ol has diverse applications in scientific research:
-
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
-
Biology: Serves as a substrate for various enzymes and an inhibitor of enzymes involved in fatty acid metabolism.
-
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Comparison with Similar Compounds
To better understand the unique properties of 15-bromopentadecan-1-ol, it is helpful to compare it with structurally related compounds.
Table 5: Comparison with Similar Compounds
| Compound | Structural Difference | Key Property Difference |
|---|---|---|
| 1-Bromopentadecane | Lacks hydroxyl group | Less reactive, less soluble in polar solvents |
| 1-Bromotetradecane | Shorter carbon chain length | Lower boiling point, different physical properties |
| 1-Bromooctadecane | Longer carbon chain length | Higher melting point, different solubility profile |
| 5-Bromopentan-1-ol | Shorter carbon chain with different bromine position | Lower boiling point (117°C), different reactivity profile |
Distinguishing Features
15-Bromopentadecan-1-ol is unique due to its combination of a bromine atom and a hydroxyl group at opposite ends of a 15-carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both synthetic and biological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume